• Cyclophosphamide
    • Cat. No.:
    • B000585
    • CAS No.:
    • 6055-19-2
    • Molecular Formula:
    • C7H15Cl2N2O2P
    • Molecular Weight:
    • 261.08 g/mol
    Description
    Cyclophosphamide (Hydrated) can cause cancer according to California Labor Code. It can cause developmental toxicity according to an independent committee of scientific and health experts. It can cause female re...
  • Sodium orthovanadate
    • Cat. No.:
    • B000595
    • CAS No.:
    • 13721-39-6
    • Molecular Formula:
    • Na3O4V
    • Molecular Weight:
    • 183.908 g/mol
    Description
    Trisodium vanadate is an inorganic sodium salt of formula Na3VO4 containing the tetrahedral VO4(3-) It has a role as an EC 3.1.3.48 (protein-tyrosine-phosphatase) inhibitor, a radiation protective agent, an apop...
  • Sunitinib Malate
    • Cat. No.:
    • B000624
    • CAS No.:
    • 341031-54-7
    • Molecular Formula:
    • C26H33FN4O7
    • Molecular Weight:
    • 532.6 g/mol
    Description
    Sunitinib malate is an organic molecular entity. It has a role as an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains a sunitinib.
    Sunitinib Malate is the oral...
  • Sorafenib Tosylate
    • Cat. No.:
    • B000631
    • CAS No.:
    • 475207-59-1
    • Molecular Formula:
    • C28H24ClF3N4O6S
    • Molecular Weight:
    • 637.0 g/mol
    Description
    Sorafenib tosylate is an organosulfonate salt. It contains a sorafenib.
    Sorafenib Tosylate is the tosylate salt of sorafenib, a synthetic compound targeting growth signaling and angiogenesis. Sorafenib blocks...
  • (S)-Sitagliptin phosphate
    • Cat. No.:
    • B000639
    • CAS No.:
    • 654671-77-9
    • Molecular Formula:
    • C16H20F6N5O6P
    • Molecular Weight:
    • 523.32 g/mol
    Description
    Sitagliptin Phosphate is the phosphate salt form of sitagliptin, an orally available, competitive, beta-amino acid-derived inhibitor of dipeptidyl peptidase 4 (DDP-4) with hypoglycemic activity. Sitagliptin may ...
  • Dexmedetomidine
    • Cat. No.:
    • B000676
    • CAS No.:
    • 113775-47-6
    • Molecular Formula:
    • C13H16N2
    • Molecular Weight:
    • 200.28 g/mol
    Description
    Dexmedetomidine is a medetomidine. It has a role as an alpha-adrenergic agonist, a non-narcotic analgesic, an analgesic and a sedative. It is an enantiomer of a levomedetomidine.
    An agonist of receptors, adre...
  • Meropenem
    • Cat. No.:
    • B000701
    • CAS No.:
    • 96036-03-2
    • Molecular Formula:
    • C17H25N3O5S
    • Molecular Weight:
    • 383.5 g/mol
    Description
    Meropenem is a carbapenemcarboxylic acid in which the azetidine and pyrroline rings carry 1-hydroxymethyl and in which the azetidine and pyrroline rings carry 1-hydroxymethyl and 5-(dimethylcarbamoyl)pyrrolidin-...
  • Nafamostat Mesylate
    • Cat. No.:
    • B000724
    • CAS No.:
    • 82956-11-4
    • Molecular Formula:
    • C21H25N5O8S2
    • Molecular Weight:
    • 539.6 g/mol
    Description
    Nafamostat Mesylate is the mesylate salt form of nafamostat, a broad-spectrum, synthetic serine protease inhibitor, with anticoagulant, anti-inflammatory, mucus clearing, and potential antiviral activities. Upon...
  • Naftopidil Dihydrochloride
    • Cat. No.:
    • B000727
    • CAS No.:
    • 57149-08-3
    • Molecular Formula:
    • C24H30Cl2N2O3
    • Molecular Weight:
    • 465.4 g/mol
    Description
    Naftopidil DiHCl is a selective 5-HT1A and α1-adrenergic receptor antagonist with IC50 of 0.1 μM and 0.2 μM, respectively.Naftopidil diHCl possesses 5-HT1A agonistic properties in addition to being an α1-adrenoc...
  • Imatinib
    • Cat. No.:
    • B000729
    • CAS No.:
    • 152459-95-5
    • Molecular Formula:
    • C29H31N7O
    • Molecular Weight:
    • 493.6 g/mol
    Description
    Imatinib is a Kinase Inhibitor. The mechanism of action of imatinib is as a Bcr-Abl Tyrosine Kinase Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2D6 Inhibitor.
    Imatinib is specific tyrosine kinase receptor inhibitor that is used in the therapy of Philadelphia chromosome-positive chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST), both of which are marked by an abnormal, constitutively expressed tyrosine kinase that causes unregulated cell growth. Imatinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury which can be severe and sometimes fatal. It can also cause reactivation of hepatitis B.
    Imatinib is an antineoplastic agent that inhibits the Bcr-Abl fusion protein tyrosine kinase, an abnormal enzyme produced by chronic myeloid leukemia cells that contain the Philadelphia chromosome. Imatinib also inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF)/c-kit;  the SCF/c-kit receptor tyrosine kinase is activated in gastrointestinal stromal tumor (GIST). This agent inhibits proliferation and induces apoptosis in cells that overexpress these oncoproteins.
    IMATINIB is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and is indicated for chronic myelogenous leukemia and has 110 investigational indications.
    See also: Imatinib Mesylate (active moiety of)."> Imatinib is a benzamide obtained by formal condensation of the carboxy group of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with the primary aromatic amino group of 4-methyl-N(3)-[4-(pyridin-3-yl)pyrimidin-2-...
© Copyright 2025 BenchChem. All Rights Reserved.